molecular formula C16H22O4 B2789741 Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate CAS No. 1268105-27-6

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

Cat. No.: B2789741
CAS No.: 1268105-27-6
M. Wt: 278.348
InChI Key: BJMANPAGOIWQRI-UHFFFAOYSA-N
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Description

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methoxy group, and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

    Oxidation: 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid.

    Reduction: 4-(3-tert-butyl-4-methoxyphenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the tert-butyl and methoxy groups can influence the binding affinity and specificity of the compound, leading to selective interactions with certain biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-tert-butyl-4-hydroxyphenyl)-4-oxobutanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 4-(3-tert-butyl-4-methylphenyl)-4-oxobutanoate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 4-(3-tert-butyl-4-ethoxyphenyl)-4-oxobutanoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs with different substituents.

Biological Activity

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is an organic compound classified as an ester, notable for its unique structural features, including a tert-butyl group and a methoxy substituent on a phenyl ring. This compound has garnered interest in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and enzyme inhibition.

  • Molecular Formula : C15_{15}H20_{20}O3_3
  • Molecular Weight : 248.32 g/mol
  • Structure : The compound features a tert-butyl group and a methoxy group on the phenolic ring, which may enhance its solubility and reactivity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The presence of the tert-butyl and methoxy groups can influence the binding affinity and specificity of the compound, leading to selective interactions with certain biological molecules. This property makes it a candidate for studies involving enzyme inhibition and protein-ligand interactions.

Biological Activity

Research indicates that the compound exhibits various biological activities, which can be summarized as follows:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially affecting metabolic pathways. For instance, structure-activity relationship studies have shown that modifications in substituents can significantly impact inhibitory potency against certain enzymes .
  • Antitumor Activity : Related compounds with similar structural motifs have demonstrated antitumor properties. The presence of electron-donating groups like methoxy has been associated with increased biological activity against cancer cell lines, suggesting that this compound may also exhibit such effects .

Case Studies

  • Enzyme Interaction Studies : A study examining the interaction of various α-ketoamides with phospholipase A2 isoforms revealed that substituents like methoxy groups can modulate inhibitory activities. The findings indicated that compounds with lipophilic substituents showed enhanced binding affinities, which could apply to this compound due to its structural characteristics .
  • Anticancer Efficacy : Research on benzothiazole derivatives has shown that similar compounds with methoxy substitutions exhibit significant antiproliferative activity against human cancer cells. This suggests that this compound could be explored for its potential anticancer properties .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 4-(3-chlorophenyl)-4-oxobutanoateChlorine substituent on phenyl ringModerate enzyme inhibition
Ethyl 4-(3-tert-butylphenyl)-4-oxobutanoateEthyl group instead of methylReduced solubility
Methyl 4-(2-methoxyphenyl)-4-oxobutanoateDifferent methoxy position on phenylEnhanced antitumor activity

Properties

IUPAC Name

methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-16(2,3)12-10-11(6-8-14(12)19-4)13(17)7-9-15(18)20-5/h6,8,10H,7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMANPAGOIWQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)CCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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